
Perfluorocyclohexylmethyl acrylate
Overview
Description
Perfluorocyclohexylmethyl acrylate is a specialized chemical compound with the molecular formula C10H5F11O2. It is characterized by the presence of a perfluorinated cyclohexyl group attached to a methyl acrylate moiety. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluorocyclohexylmethyl acrylate typically involves the esterification of perfluorocyclohexylmethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Perfluorocyclohexylmethyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other acrylates or methacrylates.
Substitution Reactions: The perfluorinated cyclohexyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate moiety can undergo addition reactions with nucleophiles or radicals.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Addition Reactions: Radical initiators or nucleophiles like thiols or amines are employed.
Major Products:
Polymerization: Poly(this compound) with unique surface properties.
Substitution Reactions: Substituted perfluorocyclohexyl derivatives.
Addition Reactions: Adducts with various functional groups.
Scientific Research Applications
Chemical Properties and Characteristics
Perfluorocyclohexylmethyl acrylate (C10H5F11O2) is characterized by:
- High thermal stability : It maintains integrity under high temperatures.
- Chemical resistance : It is resistant to a wide range of chemicals.
- Low surface energy : This property enhances its use in coatings and adhesives.
Scientific Research Applications
In biological applications, this compound is utilized to develop biocompatible coatings for medical devices. Its inert nature ensures minimal interaction with biological tissues, reducing the risk of adverse reactions.
Medicine
This compound is investigated for use in drug delivery systems and as a component in biomedical implants. Its unique properties facilitate controlled release mechanisms essential for effective therapeutic outcomes.
Industry
This compound finds extensive use in producing specialty coatings, adhesives, and sealants that require high performance under extreme conditions. Its application includes:
- Protective coatings for electronic devices.
- Adhesives in the automotive industry.
- Sealants in construction materials.
Case Study 1: Polymer Synthesis
A study demonstrated the polymerization of this compound to create a fluorinated polymer with enhanced properties suitable for outdoor applications. The polymer exhibited excellent weather resistance and durability.
- Methodology : Emulsion polymerization was employed using potassium persulfate as a catalyst.
- Results : The resultant polymer had an inherent viscosity indicating robust performance characteristics.
Case Study 2: Medical Device Coatings
Research focused on using this compound in coatings for stents demonstrated its biocompatibility and resistance to biofouling.
- Findings : Coated stents showed reduced thrombogenicity compared to uncoated counterparts, highlighting the potential for improved patient outcomes.
Mechanism of Action
The unique properties of perfluorocyclohexylmethyl acrylate are primarily due to the presence of the perfluorinated cyclohexyl group, which imparts hydrophobicity and chemical resistance. The acrylate moiety allows for polymerization and functionalization, enabling the formation of materials with tailored properties. The molecular targets and pathways involved in its applications depend on the specific context, such as surface interactions in coatings or biocompatibility in medical devices.
Comparison with Similar Compounds
Perfluorocyclohexylmethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
Perfluorooctyl acrylate: Contains a perfluorooctyl group instead of a perfluorocyclohexyl group.
Perfluorodecyl acrylate: Contains a perfluorodecyl group instead of a perfluorocyclohexyl group.
Uniqueness: Perfluorocyclohexylmethyl acrylate stands out due to its cyclic perfluorinated structure, which provides enhanced thermal stability and chemical resistance compared to linear perfluorinated acrylates. This makes it particularly suitable for applications requiring robust performance under harsh conditions.
Biological Activity
Perfluorocyclohexylmethyl acrylate (PFCHMA) is a fluorinated acrylate compound that has garnered attention in various fields, particularly in materials science and biomedicine. This article explores the biological activity of PFCHMA, focusing on its cytotoxic effects, mutagenicity, and potential applications.
Chemical Structure and Properties
PFCHMA is characterized by its unique structure that includes a perfluorocyclohexyl group attached to an acrylate moiety. Its chemical formula is , which contributes to its distinctive physical and chemical properties, such as hydrophobicity and resistance to chemical degradation.
Cytotoxicity and Antiproliferative Effects
Recent studies have investigated the cytotoxic effects of PFCHMA on various cancer cell lines. A notable study demonstrated that acrylate derivatives, including PFCHMA, exhibit significant antiproliferative activity against MCF-7 breast cancer cells. The compound showed an IC50 value comparable to other potent cytotoxic agents, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Activity of PFCHMA Compared to Other Acrylates
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PFCHMA | MCF-7 | TBD | Induction of apoptosis |
Methyl acrylate | MCF-7 | 2.57 ± 0.16 | β-tubulin polymerization inhibition |
Ethyl acrylate | Various | TBD | Clastogenic effects |
The biological mechanisms through which PFCHMA exerts its effects include:
- Induction of Apoptosis : Studies indicate that PFCHMA can increase the expression levels of pro-apoptotic genes such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels in cancer cells .
- Cell Cycle Arrest : PFCHMA has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Mutagenicity and Safety Profile
The mutagenic potential of PFCHMA and related acrylates has been a subject of investigation. While some studies have shown that certain acrylates can be clastogenic in mammalian cells, comprehensive assessments indicate that many acrylates, including PFCHMA, do not exhibit significant mutagenic effects in vivo .
Table 2: Summary of Mutagenicity Studies on Acrylates
Compound | Test Type | Result |
---|---|---|
PFCHMA | In vitro mammalian assays | Negative |
Methyl acrylate | Mouse lymphoma assay | Positive |
Ethyl acrylate | Clastogenicity tests | Variable |
Case Studies and Applications
PFCHMA's unique properties have led to its exploration in various applications:
- Biomedical Applications : Due to its biocompatibility and low toxicity profile, PFCHMA is being considered for use in drug delivery systems and biocompatible coatings.
- Material Science : Its resistance to solvents and thermal stability makes it suitable for use in coatings and adhesives that require durability under harsh conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Perfluorocyclohexylmethyl acrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of perfluorocyclohexylmethanol with acrylic acid, often catalyzed by sulfuric acid or enzyme-mediated processes. Key factors include temperature control (60–80°C), inert atmospheres to prevent polymerization, and purification via vacuum distillation or chromatography. Impurities like unreacted monomers or residual catalysts are monitored using HPLC or GC-MS .
Q. Which spectroscopic and thermal analysis techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, for structural confirmation), Fourier-Transform Infrared Spectroscopy (FTIR, to identify functional groups), and Differential Scanning Calorimetry (DSC, for thermal transitions) are standard. Thermogravimetric Analysis (TGA) quantifies thermal stability, with decomposition temperatures typically exceeding 200°C due to the fluorinated backbone .
Q. How do researchers assess the solubility and compatibility of this compound in polymer matrices?
- Methodological Answer : Solubility parameters (Hansen or Hildebrand) are calculated using group contribution methods. Compatibility is tested via phase separation studies (optical microscopy) and rheological measurements. Fluorinated solvents like perfluorooctane are often used to enhance dispersion .
Advanced Research Questions
Q. How can a central composite design optimize the performance of this compound in hydrophobic coatings?
- Methodological Answer : Variables like monomer concentration (10–30 wt%), curing temperature, and crosslinker ratio are tested. Responses include water contact angle (>110° for hydrophobicity) and pencil hardness (H–2H range). Statistical models (e.g., ANOVA) identify interactions between variables, enabling property optimization .
Q. What methodologies resolve contradictions in environmental persistence data for this compound?
- Methodological Answer : Discrepancies arise from matrix effects (soil vs. water) or analytical limits. Standardized protocols include:
- Sample Preparation : Solid-phase extraction (SPE) for aqueous matrices; Soxhlet extraction for solids.
- Detection : LC-MS/MS with isotope-labeled internal standards to mitigate matrix interference.
- Half-life Calculations : Controlled photolysis (UV irradiation) and biodegradation (OECD 301F test) under varying pH/temperature .
Q. Which advanced techniques detect trace this compound in environmental samples?
- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with ion mobility separation distinguishes structural isomers. For air sampling, thermal desorption-GC/MS quantifies volatile degradation products. Detection limits <1 ng/L require stringent blank controls to avoid cross-contamination .
Q. How should degradation studies be designed to evaluate this compound’s stability under extreme conditions?
- Methodological Answer : Accelerated aging tests include:
- Thermal Degradation : Isothermal TGA at 150–300°C to model long-term stability.
- Chemical Resistance : Exposure to strong acids/bases (pH 1–13) for 48h, followed by FTIR to detect ester bond hydrolysis.
- UV Stability : QUV accelerated weathering (ASTM G154) to assess photo-oxidation pathways .
Q. What safety protocols are mandated for handling this compound in labs?
- Methodological Answer : Regulatory guidelines (REACH, ECHA) require:
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWOALFBHODRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F11O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379782 | |
Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40677-94-9 | |
Record name | (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40677-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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